
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine is a chemical compound with the molecular formula C13H16Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a carbamoyl group
Méthodes De Préparation
The synthesis of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 3,4-dichloroaniline with 3-methylpiperidine in the presence of a carbamoylating agent. Common reagents used in this synthesis include phosgene or carbonyldiimidazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, with reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(N-(3,4-Dichlorophenyl)carbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(N-(3,4-Dichlorophenyl)carbamoyl)-4-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine: Lacks the methyl group on the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
38045-04-4 |
|---|---|
Formule moléculaire |
C13H16Cl2N2O |
Poids moléculaire |
287.18 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-11(14)12(15)7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Clé InChI |
SDGKJEDPFHVBFN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



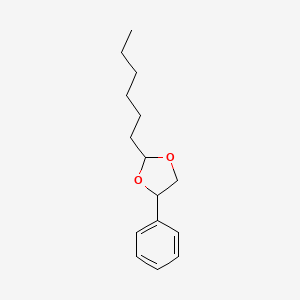

![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
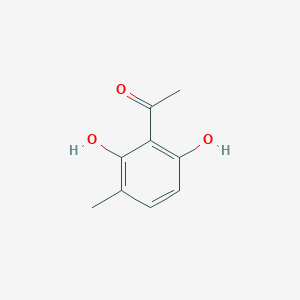

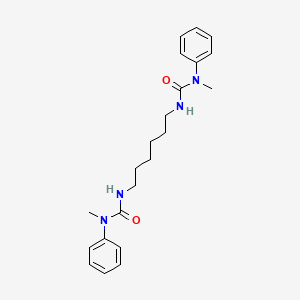
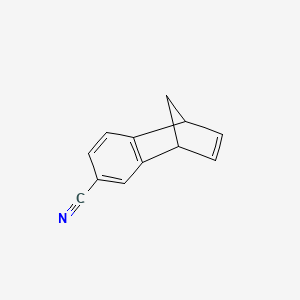
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
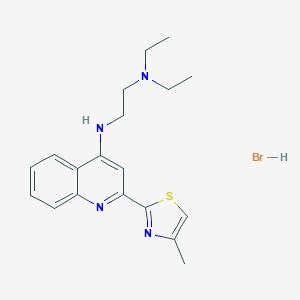

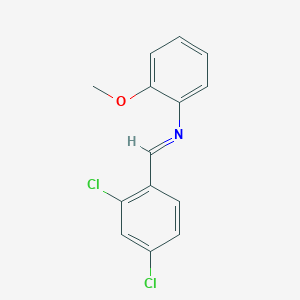
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
